3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one
Description
Properties
IUPAC Name |
3-methyl-3-[4-(2-methylphenyl)piperazine-1-carbonyl]-4H-isochromen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-16-7-3-6-10-19(16)23-11-13-24(14-12-23)21(26)22(2)15-17-8-4-5-9-18(17)20(25)27-22/h3-10H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUZUMZVTQQIJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3(CC4=CC=CC=C4C(=O)O3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one typically involves multiple steps, starting with the formation of the piperazine ring One common approach is to react o-tolylamine with a suitable carbonyl compound under controlled conditions to form the piperazine core
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can help streamline the synthesis process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: : Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one has shown potential as a bioactive molecule
Medicine
The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its interactions with biological targets can be studied to understand its effects on various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for specific applications in material science and engineering.
Mechanism of Action
The mechanism by which 3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its potential therapeutic effects. The exact molecular targets and pathways involved would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural Features
The table below compares the core scaffold, substituents, and key functional groups of the target compound with related molecules from the evidence:
Key Observations :
- The o-tolyl group introduces steric hindrance and lipophilicity compared to bulkier substituents like indole (in 7c) or sulfonylphenyl (in DDY05), which may influence receptor binding or metabolic stability .
- Piperazine-linked carbonyl groups are common across analogs, enabling hydrogen bonding and interactions with enzymatic active sites .
Comparison :
- The target compound’s synthesis may face challenges due to steric effects from the o-tolyl group, unlike the more straightforward coupling reactions for fluoronicotinoyl derivatives .
Key Observations :
- Piperazine-carbonyl derivatives show diverse applications, ranging from cytotoxicity (coumarin hybrids) to PARP inhibition (Olaparib analogs) .
- The target compound’s o-tolyl group may confer unique selectivity compared to fluorinated or sulfonylated analogs, though experimental validation is required.
Physicochemical Properties
- Solubility : Piperazine improves aqueous solubility, but the methylisochroman core may reduce it relative to coumarin derivatives .
Biological Activity
3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The compound features an isochroman backbone with a piperazine moiety, which is known to influence its biological activity. The structural formula can be represented as follows:
Antidepressant Activity
Research has indicated that derivatives of isochromans exhibit antidepressant-like effects. In a study evaluating various piperazine derivatives, 3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one demonstrated significant activity in animal models of depression, suggesting a potential mechanism involving serotonin and norepinephrine reuptake inhibition .
Antitumor Effects
Preliminary studies have shown that this compound may possess antitumor properties. In vitro assays indicated that it can inhibit the proliferation of certain cancer cell lines, possibly through the induction of apoptosis. The compound's interaction with specific cellular pathways related to cancer growth is under investigation .
Neuroprotective Effects
The neuroprotective potential of 3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one has been explored in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates in cultured neurons exposed to neurotoxic agents. This suggests its possible application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
The mechanisms underlying the biological activities of 3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one are multifaceted:
- Serotonin Receptor Modulation : The piperazine structure may interact with serotonin receptors, influencing mood and anxiety pathways.
- Apoptotic Pathway Activation : The compound appears to activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : It exhibits antioxidant properties, which may protect against cellular damage in neurodegenerative conditions.
Case Studies
Q & A
Q. What are the common synthetic routes for 3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one, and what analytical techniques validate its purity and structure?
The synthesis typically involves coupling a piperazine derivative (e.g., 4-(o-tolyl)piperazine) with an isochromanone core via a carbonyl linkage. Key steps include:
- Amide bond formation : Using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) with a base such as N,N-diisopropylethylamine (DIPEA) to facilitate the reaction .
- Purification : Flash chromatography or crystallization with solvents like diethyl ether to isolate the product .
Validation techniques : - Thin-layer chromatography (TLC) for reaction monitoring.
- Nuclear Magnetic Resonance (NMR) : and NMR confirm structural integrity and regioselectivity .
- Mass spectrometry (MS) : High-resolution MS verifies molecular weight .
Q. What spectroscopic methods are essential for characterizing the structural integrity of this compound?
- and NMR : Identify proton environments and carbon frameworks, particularly distinguishing piperazine and isochromanone moieties .
- Infrared (IR) spectroscopy : Confirm carbonyl (C=O) and amide (N–C=O) stretches .
- X-ray crystallography : Resolve 3D conformation using programs like SHELXL for refinement and ORTEP-3 for visualization .
Q. What preliminary biological assays are recommended to assess the compound’s therapeutic potential?
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- Storage : Keep in sealed containers under dry, cool conditions to prevent degradation .
Q. What are the key stability considerations for storing this compound to ensure long-term integrity?
- Temperature : Store at 2–8°C to minimize thermal decomposition.
- Moisture : Use desiccants to prevent hydrolysis of the carbonyl or amide groups .
- Light sensitivity : Protect from UV exposure by using amber glassware .
Advanced Questions
Q. How can researchers optimize the synthesis to improve yield and regioselectivity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics for amide coupling .
- Catalyst optimization : Use HOBt (hydroxybenzotriazole) to reduce racemization .
- Temperature control : Maintain 0–5°C during coupling to suppress side reactions .
- Purification : Employ preparative HPLC for high-purity isolates .
Q. How can crystallographic data resolve ambiguities in molecular conformation, and what challenges arise during refinement?
- SHELX refinement : Address twinning or disorder in crystals by adjusting occupancy parameters .
- ORTEP visualization : Identify steric clashes or atypical bond angles in the piperazine-carbonyl region .
- Challenges : Low-resolution data may require constraints on thermal parameters or hydrogen bonding networks .
Q. What strategies elucidate the compound’s mechanism of action, particularly regarding enzyme inhibition?
Q. How do researchers address discrepancies between computational predictions and experimental binding affinity data?
- Force field adjustments : Modify partial charges in docking simulations to better reflect electronic effects .
- Molecular dynamics (MD) simulations : Analyze ligand-protein stability over nanosecond timescales .
- Experimental validation : Compare SPR-derived with computational scores to recalibrate models .
Q. What synthetic modifications can enhance the compound’s pharmacokinetic profile while retaining bioactivity?
- Fluorination : Introduce fluorine at the o-tolyl group to improve metabolic stability and blood-brain barrier penetration .
- Prodrug design : Incorporate ester linkages for enhanced solubility, which hydrolyze in vivo to release the active compound .
- Piperazine substitution : Replace methyl groups with cyclopropane to modulate logP and reduce hepatic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
